molecular formula C10H11NO4 B14461815 4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane CAS No. 72024-78-3

4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

Cat. No.: B14461815
CAS No.: 72024-78-3
M. Wt: 209.20 g/mol
InChI Key: NCABOERLZUBBNX-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of immense importance in chemistry and biology. researchgate.netresearchgate.net A significant portion of known organic compounds are heterocyclic, and they are fundamental to many biological processes. researchgate.net The 1,3-dioxolane (B20135) ring present in 4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is a five-membered saturated heterocycle with two oxygen atoms at the 1 and 3 positions. chemsynthesis.com This structural motif is a cornerstone in synthetic organic chemistry.

The presence of the 3-nitrophenyl group introduces a strong electron-withdrawing nitro group, which significantly influences the electronic properties and reactivity of the aromatic ring. Nitroaromatic compounds are a crucial class of industrial chemicals used in the synthesis of a wide array of products, including dyes, polymers, and pharmaceuticals. nih.gov The fusion of the 1,3-dioxolane ring with a nitrophenyl group in this compound results in a molecule with bifunctionality, offering avenues for diverse chemical transformations. chemsynthesis.com

Academic Relevance of 1,3-Dioxolane Derivatives

Derivatives of 1,3-dioxolane are widely recognized for their utility in organic synthesis and their presence in biologically active molecules. nih.govhmdb.ca One of their most common applications is as protecting groups for aldehydes and ketones. chemsynthesis.comnih.gov The formation of the dioxolane ring from a carbonyl compound and a 1,2-diol is a reversible reaction that renders the carbonyl group inert to various reagents under neutral or basic conditions. The protecting group can be readily removed under acidic conditions. chemsynthesis.com

Scope of Research Review

This article provides a focused review of the chemical compound this compound. Due to the limited availability of direct research on this specific molecule, this review will draw upon established principles of organic chemistry and data from closely related analogues to discuss its synthesis, structure, and potential reactivity. The primary analogues that will be referenced are 2-(3-nitrophenyl)-1,3-dioxolane (B1594477) and 4-methyl-2-phenyl-1,3-dioxolane . The synthesis will be discussed based on the well-established acid-catalyzed acetalization reaction. Detailed research findings, including spectroscopic data from analogous compounds, will be presented in interactive data tables. The reactivity of the molecule will be inferred from the known chemical behavior of the 1,3-dioxolane ring and the nitrophenyl group.

Detailed Research Findings

Synthesis of this compound

The synthesis of this compound would be expected to follow the general and well-established method for the formation of 1,3-dioxolanes, which is the acid-catalyzed acetalization of an aldehyde or ketone with a 1,2-diol. In this case, the reaction would involve the condensation of 3-nitrobenzaldehyde (B41214) with 1,2-propanediol in the presence of an acid catalyst.

A common procedure for a similar synthesis of 2-(3-nitrophenyl)-1,3-dioxolane involves heating a mixture of 3-nitrobenzaldehyde and ethylene (B1197577) glycol with a catalytic amount of p-toluenesulfonic acid in a solvent such as benzene (B151609) or toluene. nih.govprepchem.com The water formed during the reaction is typically removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the formation of the product. nih.govprepchem.com

General Reaction Scheme:

3-Nitrobenzaldehyde + 1,2-Propanediol (in the presence of an acid catalyst) → this compound + Water

Physical and Spectroscopic Data of Analogous Compounds

Due to the lack of specific experimental data for this compound, the following tables present data for the closely related compounds: 2-(3-nitrophenyl)-1,3-dioxolane and 4-methyl-2-phenyl-1,3-dioxolane . This data provides a strong basis for predicting the properties of the target molecule.

Table 1: Physical Properties of Analogous Compounds

Property 2-(3-nitrophenyl)-1,3-dioxolane 4-methyl-2-phenyl-1,3-dioxolane
Molecular Formula C₉H₉NO₄ chemspider.com C₁₀H₁₂O₂ chemsynthesis.com
Molecular Weight 195.17 g/mol chemspider.com 164.20 g/mol chemsynthesis.com
Melting Point 57-58 °C blogspot.com Not available
Boiling Point Not available 83-85 °C (at 4 mmHg) chemsynthesis.com

| Appearance | Colorless to yellow crystalline solid blogspot.com | Liquid fishersci.com |

Table 2: ¹H NMR Spectroscopic Data for 2-(3-nitrophenyl)-1,3-dioxolane (250 MHz, CDCl₃) blogspot.com

Chemical Shift (δ) [ppm] Multiplicity Number of Protons Assignment
4.05-4.18 m 4 H -OCH₂CH₂O-
5.90 s 1 H O-CH-O
7.54-7.60 m 1 H Aromatic H-5
7.79-7.83 m 1 H Aromatic H-6
8.20-8.25 m 1 H Aromatic H-4

Table 3: ¹³C NMR Spectroscopic Data for 2-(3-nitrophenyl)-1,3-dioxolane (CDCl₃) blogspot.com

Chemical Shift (δ) [ppm] Assignment
65.5 -OCH₂CH₂O-
102.3 -O-CH-O-
121.7 Aromatic C-2
124.0 Aromatic C-4
129.4 Aromatic C-5
132.7 Aromatic C-6
140.4 Aromatic C-1

Table 4: Infrared (IR) Spectroscopic Data for 2-(3-nitrophenyl)-1,3-dioxolane (KBr) blogspot.com

Wavenumber (cm⁻¹) Assignment
3093 Aromatic C-H stretch
2978, 2905, 2862 Aliphatic C-H stretch
2769 C-H stretch (O-CH-O)
1621, 1588 Aromatic C=C stretch

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72024-78-3

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4-methyl-2-(3-nitrophenyl)-1,3-dioxolane

InChI

InChI=1S/C10H11NO4/c1-7-6-14-10(15-7)8-3-2-4-9(5-8)11(12)13/h2-5,7,10H,6H2,1H3

InChI Key

NCABOERLZUBBNX-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 2 3 Nitrophenyl 1,3 Dioxolane

Reactivity of the Nitroaromatic Moiety

The nitrophenyl group is the primary site for several key reactions, largely influenced by the strong electron-withdrawing nature of the nitro (-NO₂) group.

Reductive Transformations of the Nitro Group

The nitro group of 4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is susceptible to reduction, a common and versatile transformation for nitroaromatic compounds. This process can yield a range of products, with the most prominent being the corresponding aniline (B41778) derivative. The specific outcome depends on the reducing agent and reaction conditions employed. wikipedia.org

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. commonorganicchemistry.com The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.comresearchgate.net The process is generally efficient and clean, affording high yields of the corresponding amine, 3-(4-methyl-1,3-dioxolan-2-yl)aniline. The hydrogenation can be carried out under various pressures and in different solvent systems, such as ethanol (B145695) or methanol. google.comrsc.org

Chemical Reduction: A variety of chemical reagents can also effect the reduction of the nitro group. These methods offer alternatives to catalytic hydrogenation, particularly when other functional groups sensitive to hydrogenation are present. Common reagents include:

Metals in Acidic Media: Iron (Fe) powder in the presence of an acid like hydrochloric acid or acetic acid is a classic and cost-effective method for nitro group reduction. wikipedia.orggoogle.com

Metal Hydrides: While lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds with aromatic nitro compounds. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally a mild reducing agent and does not reduce nitro groups on its own, but its reactivity can be enhanced by the addition of transition metal complexes. jsynthchem.com

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective for this transformation. wikipedia.org

The reduction can proceed through intermediate species such as nitroso and hydroxylamine (B1172632) compounds before reaching the final amine product. Careful control of reaction conditions can sometimes allow for the isolation of these intermediates. wikipedia.org

Reducing SystemTypical ProductNotes
H₂ with Pd/C, PtO₂, or Raney NickelAmine (Aniline derivative)Commonly used, high efficiency. wikipedia.orgcommonorganicchemistry.com
Iron (Fe) in AcidAmine (Aniline derivative)Cost-effective industrial method. wikipedia.orggoogle.com
Tin(II) Chloride (SnCl₂)Amine (Aniline derivative)Effective laboratory-scale reagent. wikipedia.org
Sodium Borohydride (NaBH₄) with catalystAmine (Aniline derivative)Requires a catalyst like Ni(PPh₃)₄ to enhance reactivity. jsynthchem.com
Lithium Aluminum Hydride (LiAlH₄)Azo compoundsGenerally not used for reduction to anilines from aromatic nitro compounds. commonorganicchemistry.com
Table 1. Common Reagents for the Reduction of Aromatic Nitro Groups.

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The nitrophenyl ring of this compound is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of the nitro group. This deactivation makes the reaction significantly slower compared to benzene (B151609). wikipedia.orgmasterorganicchemistry.com

The nitro group acts as a meta-director. libretexts.org This means that incoming electrophiles will preferentially add to the positions meta to the nitro group (positions 4 and 6 on the ring). The deactivation is a result of the nitro group pulling electron density out of the ring, which destabilizes the positively charged intermediate (the arenium ion or Wheland intermediate) formed during the reaction. masterorganicchemistry.com This destabilization is less pronounced when the attack occurs at the meta position.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a second nitro group using a mixture of concentrated nitric acid and sulfuric acid. youtube.combyjus.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.combyjus.com

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated rings like nitrophenyl systems. wikipedia.org

The 1,3-dioxolane (B20135) group attached at position 2 is generally considered to be weakly electron-donating or neutral in its effect on the aromatic ring's reactivity. However, its directing influence is largely overshadowed by the potent deactivating and meta-directing effect of the nitro group.

Nucleophilic Aromatic Substitution Involving Nitro Group Displacement

While electrophilic substitution is disfavored, the electron-deficient nature of the nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr). However, for SNAr to occur, two main conditions must typically be met: the presence of a good leaving group (usually a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.orgquizlet.com

In the case of this compound, there is no halide or other typical leaving group on the ring. The direct displacement of a nitro group by a nucleophile is possible but generally requires harsh conditions or additional activation. nih.gov The nucleofugicity (leaving group ability) of the nitro group is significant, but such reactions are more common when the aromatic ring is activated by two or more nitro groups. nih.gov For a single nitro group, direct displacement is a less common reaction pathway. nih.govrsc.org Therefore, nucleophilic aromatic substitution involving the displacement of the nitro group in this specific compound is not a highly favored or commonly observed reaction under standard conditions.

Reactivity of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring functions as a cyclic acetal (B89532). wikipedia.org Acetal groups are primarily known for their role as protecting groups for carbonyl compounds, valued for their stability under neutral and basic conditions but susceptibility to acidic conditions. organic-chemistry.org

Ring-Opening and Hydrolysis Mechanisms

The 1,3-dioxolane ring in this compound is stable to bases and many nucleophiles but can be cleaved under acidic conditions through hydrolysis. organic-chemistry.org This reaction regenerates the original carbonyl compound (3-nitrobenzaldehyde) and the diol (propane-1,2-diol).

The mechanism for acid-catalyzed hydrolysis is a multi-step process:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (e.g., H₃O⁺). This is a rapid, reversible step. lookchem.comchemistrysteps.com

Ring Opening: The protonated acetal undergoes cleavage of a carbon-oxygen bond. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation (an oxocarbenium ion) and the release of one of the hydroxyl groups of the diol. lookchem.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation and Product Formation: A series of proton transfers leads to the formation of a hemiacetal intermediate, which then breaks down to release the final products: 3-nitrobenzaldehyde (B41214) and propane-1,2-diol, while regenerating the acid catalyst. chemistrysteps.com

StepDescriptionKey Intermediate
1Rapid and reversible protonation of a dioxolane oxygen.Protonated Acetal
2Slow, rate-limiting C-O bond cleavage to open the ring.Oxocarbenium Ion
3Attack of a water molecule on the carbocation.Protonated Hemiacetal
4Deprotonation and collapse to yield the final products.Carbonyl and Diol
Table 2. General Steps in the Acid-Catalyzed Hydrolysis of a 1,3-Dioxolane Ring.

Oxidation Pathways of the Dioxolane Core

The 1,3-dioxolane ring is generally stable to mild oxidizing agents. organic-chemistry.org However, under more forceful conditions, the ring can undergo oxidative cleavage. The presence of the C-H bond at the 2-position of the dioxolane ring is a potential site for oxidation.

Oxidation of cyclic acetals can lead to the formation of hydroxy alkyl esters. organic-chemistry.org For instance, reagents like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize cyclic acetals to yield hydroxy esters. Another approach involves using molecular oxygen in the presence of catalysts like N-hydroxyphthalimide (NHPI) and a cobalt salt. organic-chemistry.org

Strong oxidizing agents, such as hot basic potassium permanganate (B83412) (KMnO₄) or ozone (O₃), can cause more extensive oxidative cleavage of the entire molecule. youtube.commasterorganicchemistry.com These reactions typically break C-C bonds and form new C-O bonds, often leading to carboxylic acids. masterorganicchemistry.com However, selective oxidation of just the dioxolane core without affecting the nitroaromatic ring would require carefully chosen reagents and conditions, as the entire molecule could be susceptible to degradation under harsh oxidative stress.

Radical Reactions at the Dioxolane C-2 Position

The C-2 position of the 1,3-dioxolane ring is susceptible to radical abstraction of a hydrogen atom, leading to the formation of a C-2 centered radical. This intermediate is stabilized by the adjacent oxygen atoms through resonance. The general mechanism for radical reactions at this position typically involves three main stages: initiation, propagation, and termination.

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as a peroxide or an azo compound, upon heating or irradiation, to generate free radicals.

Propagation: The initiator radical then abstracts a hydrogen atom from the C-2 position of the dioxolane ring, forming a stabilized C-2 radical. This radical can then participate in various reactions, such as addition to unsaturated bonds or reaction with other molecules to form new products and regenerate a radical species to continue the chain reaction.

Termination: The radical chain reaction is terminated when two radical species combine.

The stability of the C-2 radical is a crucial factor in these reactions. The presence of two adjacent oxygen atoms allows for the delocalization of the unpaired electron, which lowers the energy of the radical intermediate and facilitates its formation.

Influence of Substituents on Reaction Kinetics and Selectivity

The rate and outcome of radical reactions involving this compound are finely tuned by the substituents attached to the dioxolane ring. Both the 4-methyl group and the nitrophenyl group at the C-2 position exert significant influence.

The methyl group at the C-4 position of the 1,3-dioxolane ring introduces steric hindrance, which can affect the approach of radicals to the C-2 hydrogen. This steric bulk can influence the rate of hydrogen abstraction and the stereoselectivity of subsequent reactions.

The presence of the 4-methyl group can lead to diastereoselective radical reactions. The attacking radical will preferentially approach from the less sterically hindered face of the dioxolane ring, leading to the formation of one diastereomer in excess. The degree of diastereoselectivity is dependent on the size of the attacking radical and the reaction conditions. For instance, in reactions of substituted 2-tert-butyl-1,3-dioxolan-4-ones, radical reactions have been shown to proceed with moderate to high diastereoselectivity, with the incoming group adding trans to the tert-butyl group. researchgate.net

Table 1: Qualitative Steric Influence of the 4-Methyl Group on Radical Reactions at C-2
FeatureInfluence of 4-Methyl GroupExpected Outcome
Reaction RateIncreased steric hindrance around C-2Potential decrease in the rate of hydrogen abstraction
SelectivityCreates a stereochemically biased environmentPotential for diastereoselective product formation

The electronic nature of the nitrophenyl substituent at the C-2 position has a profound effect on the stability of the C-2 radical and, consequently, on the reaction kinetics. The nitro group is a strong electron-withdrawing group, and its position on the phenyl ring (ortho, meta, or para) determines its electronic influence on the reaction center.

The stability of the C-2 radical is enhanced by electron-donating groups and destabilized by electron-withdrawing groups. Therefore, the 3-nitrophenyl (meta) substituent is expected to have a different effect on the reaction rate compared to the 2-nitrophenyl (ortho) or 4-nitrophenyl (para) isomers.

Meta-position (3-nitro): The nitro group at the meta position exerts a primarily inductive electron-withdrawing effect. This effect is weaker than the combined inductive and resonance effects from the ortho and para positions.

Ortho- and Para-positions (2-nitro and 4-nitro): When the nitro group is in the ortho or para position, it can withdraw electron density from the phenyl ring through both induction and resonance. This strong electron-withdrawing effect would significantly destabilize a radical at the benzylic C-2 position of the dioxolane ring.

Consequently, the rate of radical formation via hydrogen abstraction at C-2 is expected to be faster for the 3-nitrophenyl isomer compared to the 2- and 4-nitrophenyl isomers. The stronger destabilizing effect of the ortho- and para-nitro groups would increase the activation energy for hydrogen abstraction.

Table 2: Predicted Relative Reactivity of Nitrophenyl Isomers in Radical Abstraction at C-2
IsomerElectronic Effect of Nitro GroupPredicted Effect on C-2 Radical StabilityPredicted Relative Reaction Rate
2-Nitrophenyl (ortho)Strong electron-withdrawing (Inductive & Resonance)Strongly destabilizingSlowest
3-Nitrophenyl (meta)Moderately electron-withdrawing (Inductive)Moderately destabilizingFastest
4-Nitrophenyl (para)Strong electron-withdrawing (Inductive & Resonance)Strongly destabilizingSlower

In addition to electronic effects, the ortho-nitro group can also introduce steric hindrance, further slowing down the rate of radical abstraction. While specific kinetic studies on these particular isomers in radical reactions are limited, the principles of substituent effects on radical stability provide a clear framework for predicting their relative reactivities.

Stereochemical Aspects and Chiral Synthesis of 4 Methyl 2 3 Nitrophenyl 1,3 Dioxolane Analogs

Enantioselective Synthesis of Chiral Dioxolanes

The enantioselective synthesis of chiral dioxolanes, which are crucial intermediates and structural motifs in many biologically active compounds, is a significant area of research. nih.govnih.gov Achieving high enantioselectivity in the formation of the dioxolane ring can be approached through several key strategies, primarily involving the use of chiral starting materials or chiral catalysts.

One effective method involves the reaction of aldehydes with enantiomerically pure diols. nih.gov When the chiral centers of the diol are not directly involved in the reaction, their stereochemical information is transferred, resulting in the formation of highly enantiopure 1,3-dioxolanes. nih.gov For instance, the synthesis of chiral 1,3-dioxolanes using enantiopure diols has been reported to yield products with greater than 99% enantiomeric excess (ee), as confirmed by chiral HPLC analysis which showed a single peak indicating the presence of only one enantiomer. nih.gov

Catalytic asymmetric approaches offer an alternative pathway. The use of chiral Brønsted acids, such as those derived from SPINOL, can catalyze the synthesis of 1,3-dioxolanes with modest enantioselectivity through a desymmetrization acetalization/Michael cascade. nih.gov Another innovative method employs chiral hypervalent iodine reagents. A lactate-based chiral hypervalent iodine reagent has been used for the enantioselective oxidation of styrenes, leading to a three-component assembly that produces a dioxolane product, albeit in low yield but with potentially high enantioselectivity comparable to related reactions. nih.gov

Table 1: Selected Approaches to Enantioselective Dioxolane Synthesis

StrategyDescriptionTypical OutcomeReference
Use of Enantiopure DiolsReaction of an aldehyde with a commercially available, enantiomerically pure diol.Excellent enantiomeric excess (>99% ee). nih.gov
Chiral Phosphoric Acid CatalysisA SPINOL-derived phosphoric acid catalyzes an acetalization/oxa-Michael cascade.Modest enantioselectivity. nih.gov
Chiral Hypervalent Iodine ReagentsA lactate-based chiral iodine(III) reagent is used in a three-component assembly.High enantioselectivity has been observed in comparable reactions. nih.gov

Diastereoselective Control in Dioxolane Formation

Diastereoselective control is critical when multiple stereocenters are formed or present during the synthesis of 1,3-dioxolane (B20135) analogs. The relative orientation of substituents on the dioxolane ring is dictated by the reaction mechanism and conditions, and high diastereoselectivity is often achieved through kinetic or thermodynamic control.

A notable example of kinetic control is the Brønsted acid-catalyzed acetalization/oxa-Michael cascade for synthesizing substituted 1,3-dioxolanes. nih.gov While many common Brønsted acids provide poor diastereoselectivity, the use of a bulkier catalyst like diphenylphosphinic acid can dramatically improve the outcome, achieving diastereomeric ratios greater than 20:1. nih.gov Experiments have shown that this high selectivity is a result of kinetic control in the acetalization/cyclization step, as subjecting the product to other acid catalysts can lead to epimerization. nih.gov

In other systems, such as the three-component assembly involving the oxidation of alkenes with hypervalent iodine(III), the dioxolane product can be formed as a single diastereomer. nih.gov The stereochemical outcome is influenced by the reaction pathway, and careful selection of reagents and conditions is necessary to ensure high diastereoselectivity. The formation of a meso-dioxolane with Cs symmetry has been observed, indicating a highly controlled stereochemical pathway. nih.gov

Furthermore, when a chiral center is already present in one of the reactants, it can direct the formation of new stereocenters. This is a foundational principle in the use of chiral auxiliaries, where an existing stereocenter on a dioxolan-4-one, for example, dictates the facial selectivity of an incoming electrophile, leading to a single major diastereomer. mdpi.com

Absolute Configuration Determination Methodologies

Determining the absolute spatial arrangement of atoms in a chiral molecule is a crucial step in asymmetric synthesis. purechemistry.orgwikipedia.org For chiral 1,3-dioxolane analogs, several methodologies are employed to unambiguously assign the absolute configuration.

X-ray Crystallography is considered the gold standard for determining absolute configuration. purechemistry.org This technique provides a three-dimensional map of electron density within a single crystal of the compound, allowing for the precise determination of the spatial arrangement of every atom. purechemistry.org It has been used definitively to confirm the absolute configuration of products resulting from reactions involving chiral 1,3-dioxolan-4-ones, such as Michael addition products. mdpi.comresearchgate.netnih.gov

Spectroscopic Methods offer powerful alternatives, especially when suitable crystals for X-ray analysis cannot be obtained.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Since enantiomers produce mirror-image VCD spectra, the experimental spectrum of an unknown compound can be compared to spectra predicted by quantum-mechanical calculations for a specific enantiomer (e.g., the R or S configuration). A match allows for a reliable assignment of the absolute configuration. nih.gov

NMR Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or the formation of diastereomers by reaction with a chiral auxiliary can resolve this. purechemistry.org The resulting diastereomers will exhibit different NMR spectra, and by comparing these to known compounds, the absolute configuration can often be established. purechemistry.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-handed circularly polarized light in the ultraviolet and visible regions. purechemistry.org Similar to VCD, comparing the experimental CD spectrum to reference spectra of compounds with known configurations can be used to assign the absolute stereochemistry. purechemistry.org

Chiral Auxiliary Approaches in Dioxolane Chemistry (e.g., Dioxolan-4-ones)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of dioxolane chemistry, chiral 1,3-dioxolan-4-ones have proven to be exceptionally useful auxiliaries in asymmetric synthesis. mdpi.com

These auxiliaries are readily prepared from enantiomerically pure α-hydroxy acids, such as lactic acid or mandelic acid, which are available in both enantiomeric forms. mdpi.com The reaction of the α-hydroxy acid with an aldehyde (often pivaldehyde, due to the bulky t-butyl group which helps direct stereochemistry) creates the chiral dioxolan-4-one. This process introduces a second stereocenter under the control of the first, allowing for the purification of a single diastereomer. mdpi.com

The general strategy involves three main steps:

Attachment: The chiral auxiliary (the dioxolan-4-one) is coupled to the substrate. In many cases, the dioxolan-4-one itself is the substrate.

Diastereoselective Reaction: The chiral center(s) on the auxiliary direct the stereochemical course of a reaction. For example, the enolate of a (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one can be generated and reacted with an electrophile, such as a nitroalkene in a Michael addition. mdpi.comnih.gov The bulky groups on the dioxolanone ring block one face of the enolate, forcing the electrophile to approach from the less hindered side, resulting in a new stereocenter with a high degree of selectivity. mdpi.com

Removal: After the diastereoselective transformation, the auxiliary is cleaved from the product, yielding an enantiomerically enriched molecule. The auxiliary can often be recovered for reuse. wikipedia.org

This approach has been successfully applied to Michael additions and alkylations, demonstrating that chiral 1,3-dioxolan-4-ones can act as effective chiral benzoyl or ketene (B1206846) anion equivalents, providing access to a variety of chiral products. mdpi.comresearchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2 3 Nitrophenyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the conformational preferences of the molecule can be elucidated.

The ¹H NMR spectrum of 4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is expected to exhibit distinct signals corresponding to the protons of the nitrophenyl ring, the dioxolane ring, and the methyl group. The chemical shifts are influenced by the electronic environment of each proton.

The protons on the 3-nitrophenyl group are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.5 and 8.5 ppm. The electron-withdrawing nature of the nitro group deshields these protons, causing them to resonate at a lower field. The splitting pattern of these signals will be complex due to meta and para couplings.

The protons of the 1,3-dioxolane (B20135) ring will present a more complex pattern due to the presence of a chiral center at the C4 position. The methine proton at C2 (the acetal (B89532) proton) is expected to appear as a singlet or a narrowly split multiplet. The protons on C4 and C5, along with the methyl group on C4, will form a more intricate system of signals. The diastereotopic nature of the methylene (B1212753) protons on C5 will likely result in separate signals with geminal and vicinal couplings.

Predicted ¹H NMR Chemical Shifts:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.5 - 8.5m
O-CH-O (C2-H)~5.9s
O-CH(CH₃)- (C4-H)4.0 - 4.5m
-OCH₂- (C5-H)3.5 - 4.2m
-CH₃ (C4-CH₃)~1.3d

Note: The predicted values are based on the analysis of structurally related compounds. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbons of the 3-nitrophenyl ring are expected to resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitro group (C3') will be significantly deshielded. The acetal carbon (C2) of the dioxolane ring is characteristically found at a lower field, typically around δ 100-110 ppm. The carbons of the dioxolane ring (C4 and C5) and the methyl carbon will appear at higher fields.

Predicted ¹³C NMR Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-NO₂~148
Aromatic C-H122 - 135
Aromatic C-C(dioxolane)~138
O-CH-O (C2)~102
O-CH(CH₃)- (C4)~75
-OCH₂- (C5)~68
-CH₃~17

Note: The predicted values are based on the analysis of structurally related compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₁NO₄, the expected molecular weight is approximately 209.07 g/mol .

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺) peak. The fragmentation of this ion will provide valuable structural information. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or nitric oxide (NO). nih.govresearchgate.netacs.org The dioxolane ring can also undergo characteristic fragmentation, such as the loss of the methyl group or cleavage of the ring itself. nist.gov

Predicted Key Fragmentation Ions:

m/zProposed Fragment
209[M]⁺
194[M - CH₃]⁺
163[M - NO₂]⁺
122[C₇H₆O₂]⁺ (from cleavage of the dioxolane ring)
105[C₇H₅O]⁺
77[C₆H₅]⁺
43[C₂H₃O]⁺ (from dioxolane ring fragmentation)

Note: The predicted values are based on the fragmentation patterns of similar structures.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the C-O bonds of the dioxolane ring.

The most prominent bands will be due to the asymmetric and symmetric stretching vibrations of the nitro group, which are typically strong and appear in the regions of 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the dioxolane ring are expected to produce strong bands in the 1200-1000 cm⁻¹ region.

Predicted Infrared Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch3000 - 2850Medium
NO₂ asymmetric stretch1550 - 1500Strong
NO₂ symmetric stretch1370 - 1330Strong
Aromatic C=C stretch1600 - 1450Medium-Weak
C-O stretch (dioxolane)1200 - 1000Strong

Note: The predicted values are based on the analysis of structurally related compounds.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For this compound, a single-crystal X-ray diffraction analysis would reveal the exact spatial arrangement of the atoms in the crystal lattice.

Such an analysis would confirm the connectivity of the atoms and provide detailed information about the conformation of the dioxolane ring, which can adopt various puckered forms. It would also determine the relative stereochemistry between the substituents at the C2 and C4 positions of the dioxolane ring (cis or trans). Furthermore, for an enantiomerically pure crystal, the analysis can establish the absolute configuration at the chiral C4 center. The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal structure.

As of this writing, specific crystallographic data for this compound is not available in the surveyed literature.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Due to the chiral center at the C4 position of the dioxolane ring, this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of these enantiomers, allowing for the determination of the enantiomeric purity or enantiomeric excess (ee) of a sample. mdpi.comcsfarmacie.cz

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs for the separation of dioxolane derivatives include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. csfarmacie.cznih.gov The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. The detection is usually performed using a UV detector, as the nitrophenyl group provides a strong chromophore.

A successful chiral HPLC method would show two well-resolved peaks, each corresponding to one of the enantiomers. The ratio of the areas of these two peaks can be used to calculate the enantiomeric excess of the sample.

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Fragment Ion Structures

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a sophisticated mass spectrometry technique employed to determine the structure of gas-phase ions. wikipedia.org This method is particularly valuable for the structural elucidation of fragment ions generated within a mass spectrometer, providing insights that are often unattainable with conventional tandem mass spectrometry (MS/MS) techniques alone. nih.govucdavis.edu

The fundamental principle of IRMPD involves the resonant absorption of multiple infrared photons by a mass-selected ion population trapped in a mass spectrometer, typically a Fourier transform ion cyclotron resonance (FT-ICR) or a quadrupole ion trap (QIT) instrument. wikipedia.orgnationalmaglab.org When the wavelength of the tunable IR laser matches a vibrational mode of the ion, the ion absorbs energy, leading to an increase in its internal vibrational energy. nih.gov The sequential absorption of numerous photons eventually deposits enough energy into the ion to induce fragmentation. wikipedia.org By monitoring the fragmentation yield as a function of the IR laser wavelength, an IRMPD spectrum is generated, which is essentially a gas-phase vibrational spectrum of the ion. nih.gov This experimental spectrum can then be compared with theoretical spectra calculated for various candidate ion structures to identify the most plausible geometry. nih.gov

While specific IRMPD data for this compound is not available in the current literature, the fragmentation pathways and fragment ion structures can be predicted based on the known behavior of related compounds, such as nitroaromatic compounds and dioxolanes, in mass spectrometry. The primary fragmentation of the molecular ion of this compound would likely involve cleavage of the dioxolane ring and reactions involving the nitro group.

Upon ionization, the this compound molecule can undergo several key fragmentation reactions. The initial fragmentation is likely to be centered around the dioxolane ring, which is a common fragmentation pathway for acetals and ketals. Additionally, the nitro group on the phenyl ring can direct specific fragmentation patterns.

Predicted Fragmentation Pathways:

Cleavage of the Dioxolane Ring: The most probable fragmentation pathway involves the cleavage of the C-O bonds within the dioxolane ring. This can lead to the formation of a stabilized carbocation.

Loss of Neutral Fragments: The molecule may lose neutral fragments such as formaldehyde (B43269) (CH₂O) or acetaldehyde (B116499) (C₂H₄O) from the dioxolane moiety.

Reactions involving the Nitro Group: The nitro group can undergo rearrangements and cleavages, potentially leading to the loss of NO or NO₂. Gas-phase cyclization reactions initiated by a protonated nitro group have been observed in related nitroaromatic compounds. nih.gov

Plausible Fragment Ion Structures:

Based on these predicted pathways, several key fragment ions can be proposed. The structures of these ions could be confirmed and distinguished using IRMPD spectroscopy by probing their characteristic vibrational frequencies.

Proposed Fragment Ion (m/z) Plausible Structure Predicted Diagnostic IRMPD Bands (cm⁻¹) and Vibrational Modes
[M - CH₃]⁺ Ion resulting from the loss of a methyl group from the dioxolane ring.C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), NO₂ stretching (symmetric and asymmetric), C-O stretching.
[M - NO₂]⁺ Ion formed by the loss of the nitro group.C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching.
[3-nitrophenyl]C⁺H-O- A stabilized carbocation formed after the opening of the dioxolane ring.C-H stretching (aromatic and aldehydic), C=C stretching (aromatic), C=O stretching, NO₂ stretching (symmetric and asymmetric).
[3-nitrophenyl]⁺ The 3-nitrophenyl cation.C-H stretching (aromatic), C=C stretching (aromatic), NO₂ stretching (symmetric and asymmetric).

Theoretical and Computational Investigations on 4 Methyl 2 3 Nitrophenyl 1,3 Dioxolane

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-methyl-2-(3-nitrophenyl)-1,3-dioxolane, DFT calculations, often using a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's three-dimensional geometry. This process determines the most stable arrangement of atoms by finding the minimum energy conformation.

Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles. These optimized geometric parameters provide a foundational understanding of the molecule's shape and steric properties. Furthermore, DFT is used to calculate electronic properties like the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP map, for instance, would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the analysis would reveal how the nitro group (an electron-withdrawing group) and the dioxolane ring influence the energies and spatial distributions of these frontier orbitals. This information is vital for predicting the compound's behavior in chemical reactions.

Computational Spectroscopic Simulations (e.g., NMR, UV-Vis)

Computational methods can simulate spectroscopic data, providing valuable comparisons with experimental results.

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, when compared to a standard reference like Tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra and confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. This calculation predicts the electronic transitions between molecular orbitals and their corresponding absorption wavelengths (λmax). For this compound, the simulation would likely show transitions involving the nitrophenyl chromophore.

Conformational Analysis via Molecular Modeling

The 1,3-dioxolane (B20135) ring in this compound is not planar and can exist in various conformations, typically envelope and twist forms. Conformational analysis through molecular modeling involves systematically rotating the single bonds (dihedral angles) to map the potential energy surface of the molecule. This process identifies the lowest energy (most stable) conformers and the energy barriers between them. Understanding the preferred conformation is essential as it influences the molecule's physical properties and biological activity.

Mechanistic Insights from Computational Reaction Dynamics

Should this compound be involved in a chemical reaction, such as hydrolysis of the acetal (B89532) group, computational reaction dynamics could elucidate the mechanism. By mapping the reaction pathway, locating transition states, and calculating activation energies, DFT can provide a detailed, step-by-step understanding of how the reaction proceeds. This analysis can distinguish between possible mechanisms (e.g., concerted vs. stepwise) and identify the rate-determining step, offering insights that are often difficult to obtain through experimental means alone.

Research Applications and Synthetic Utility of 4 Methyl 2 3 Nitrophenyl 1,3 Dioxolane

Building Block in Complex Organic Synthesis

As a bifunctional molecule, 4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane serves as a versatile starting material. The dioxolane ring acts as a protecting group for the aldehyde functionality of 3-nitrobenzaldehyde (B41214), allowing for selective reactions on the aromatic ring. Subsequently, the aldehyde can be deprotected under acidic conditions when needed. The nitro group, in particular, is a key site for chemical modification.

Precursors for Pharmaceutical Scaffolds

The primary value of this compound in pharmaceutical synthesis lies in its capacity to be transformed into various amine-based scaffolds. The electron-withdrawing nitro group can be readily reduced to a primary amine, yielding 3-(4-methyl-1,3-dioxolan-2-yl)aniline. This resulting aniline (B41778) is a crucial intermediate for building a wide array of heterocyclic and aromatic structures that form the core of many pharmaceutical agents.

For instance, synthetic pathways often begin with the reduction of the nitroaromatic compound to an amino derivative. This intermediate can then undergo reactions such as acylation, alkylation, or condensation to form more complex structures. One documented synthetic route involves reacting 3-nitrobenzaldehyde (the precursor to the title compound) with 1,4-diazepanes, followed by reduction of the nitro group to create amine intermediates. openpharmaceuticalsciencesjournal.com These amines are then reacted with sulfonyl chlorides to produce 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides, which have been investigated as potent antagonists for the 5-HT6 receptor, a target for cognitive disorders. openpharmaceuticalsciencesjournal.com The use of the dioxolane-protected form allows for greater control over reaction pathways where the aldehyde might otherwise interfere.

Table 1: Potential Pharmaceutical Scaffolds from this compound

Initial CompoundKey IntermediatePotential Pharmaceutical ScaffoldTherapeutic Area (Example)
This compound3-(4-Methyl-1,3-dioxolan-2-yl)anilineSubstituted SulphonamidesCognitive Disorders (e.g., 5-HT6 Antagonists) openpharmaceuticalsciencesjournal.com
This compound3-(4-Methyl-1,3-dioxolan-2-yl)anilineQuinoxaline DerivativesAnticancer, Antimicrobial
This compound3-(4-Methyl-1,3-dioxolan-2-yl)anilineBenzimidazole DerivativesAntiparasitic, Antifungal

Intermediates in Agrochemical Synthesis

The utility of this compound extends to the synthesis of agrochemicals, such as pesticides and herbicides. Many bioactive molecules in this sector are also nitrogen-containing heterocyclic compounds. The synthesis of these compounds often follows similar principles to pharmaceutical synthesis, where the nitro group is a precursor to a synthetically versatile amine.

Derivatives of 1,3-dioxolane (B20135) have been patented for use as pesticides. google.com The general structure of these compounds often involves an aryl group connected to the dioxolane ring, with various substituents on the aromatic portion. The synthetic pathways to these molecules can involve intermediates derived from nitrophenyl dioxolanes. By reducing the nitro group to an amine, chemists can introduce a reactive handle for building the complex side chains and heterocyclic systems characteristic of modern agrochemicals. For example, the resulting aniline can be converted into ureas, thioureas, or amides, which are common toxophores in pesticide design.

Applications in Materials Science

The electronic and structural properties of this compound make it a candidate for incorporation into advanced materials. The presence of the nitro group imparts a significant dipole moment and electron-accepting character, while the dioxolane ring offers a site for polymerization.

Design of Novel Polymeric Materials

The 1,3-dioxolane ring is known to undergo cationic ring-opening polymerization (CROP) to form polyacetals. cdnsciencepub.comresearchgate.netrsc.org This process is typically initiated by strong acids or electrophiles. While substituted dioxolanes can be more challenging to polymerize than the unsubstituted parent molecule, the potential exists to create polymers with the nitrophenyl group as a pendant side chain. researchgate.net Such polymers would possess unique properties, including high refractive indices and specific thermal characteristics, due to the bulky and polar aromatic group.

An alternative and more common approach involves the modification of the functional groups prior to polymerization. The nitro group can be reduced to an amine, creating a monomer, 3-(4-methyl-1,3-dioxolan-2-yl)aniline. This aminophenyl monomer could then be used in step-growth polymerization reactions. For example, it could be reacted with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The resulting polymers would incorporate the dioxolane and aromatic moieties directly into the polymer backbone, influencing properties such as thermal stability, solubility, and mechanical strength.

Table 2: Potential Polymerization Strategies and Resulting Materials

Monomer/PrecursorPolymerization MethodResulting Polymer TypePotential Properties
This compoundCationic Ring-Opening Polymerization (CROP)Polyacetal with nitrophenyl pendantsHigh refractive index, specific thermal behavior
3-(4-Methyl-1,3-dioxolan-2-yl)anilinePolycondensation (with diacyl chlorides)PolyamideEnhanced thermal stability, modified solubility
3-(4-Methyl-1,3-dioxolan-2-yl)anilinePolyaddition (with diisocyanates)PolyureaHydrogen bonding networks, specific mechanical properties

Components in Functional Materials Development

Aromatic nitro compounds are well-known for their use in the development of functional materials, particularly those with applications in optics and electronics. The strong electron-withdrawing nature of the nitro group creates a significant dipole and can lead to nonlinear optical (NLO) properties when part of a larger conjugated system. While this compound itself is not a complete NLO chromophore, it can serve as a precursor to one.

By chemically modifying the molecule, for example, by reducing the nitro group and then coupling it with an electron-donating group through a conjugated bridge, it is possible to design push-pull systems that are essential for second-order NLO activity. The dioxolane group can serve to improve the solubility and processability of these materials or to anchor them within a polymer matrix.

Catalytic and Enzyme Mimicry Studies

The direct application of this compound in catalysis is not widely reported. However, its derivatives have potential in the design of catalysts and enzyme mimics. After reduction of the nitro group to an amine, the resulting aniline derivative can be used as a ligand for transition metal catalysis. The nitrogen atom of the amine and potentially the oxygen atoms of the dioxolane ring could coordinate with metal centers, creating catalysts for reactions such as oxidation, reduction, or cross-coupling.

Furthermore, the study of the hydrolysis of nitrophenyl esters, such as p-nitrophenyl acetate, is a classic method for evaluating the activity of esterase enzymes and their mimics. researchgate.netresearchgate.net While the title compound is an acetal (B89532), not an ester, the principles of using nitrophenyl groups as reporters for catalytic activity are well-established in bioorganic chemistry. Derivatives of this compound could potentially be designed to act as substrates in studies aimed at developing artificial enzymes or catalytic systems that recognize and transform specific aromatic moieties.

Investigation of Artificial Enzyme Systems

Artificial enzymes are synthetic molecules designed to mimic the catalytic efficiency and specificity of natural enzymes. nih.gov The design of these systems often relies on incorporating specific molecular recognition motifs and catalytic functional groups into a scaffold. The 3-nitrophenyl group of this compound is a feature of particular interest in this context. Nitrophenyl moieties, especially p-nitrophenyl esters, are frequently used as substrates and probes in enzyme assays because the release of the nitrophenolate ion can be easily monitored spectrophotometrically. nih.govresearchgate.net

In the rational design of artificial enzymes, the nitrophenyl group can serve as a binding element, fitting into a specifically designed hydrophobic cavity or "cleft" within the synthetic scaffold, which isolates it from the bulk solvent and enhances electrostatic interactions. nih.gov The nitro group itself can act as a hydrogen bond acceptor, further anchoring the substrate in a catalytically competent orientation. For instance, studies on the thiolase enzyme OleA have utilized p-nitrophenyl alkanoates as surrogate substrates to probe the reaction mechanism and screen for activity. nih.govresearchgate.net Similarly, this compound could be investigated as a substrate or transition-state analog in artificial enzymes designed to catalyze hydrolysis or other transformations of the acetal group. The design of the active site, including the placement of catalytic residues and oxyanion holes to stabilize intermediates, is a critical factor in achieving catalytic activity. nih.govmdpi.com

Role in Green Chemistry Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com A major focus is the replacement of conventional, often toxic and petroleum-derived, solvents with more benign alternatives. Dioxolanes, as a class of compounds, are emerging as promising "green" solvents. chemicalbook.com They are often bio-based, derivable from precursors like lactic acid, and can serve as effective replacements for polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). rsc.orgrsc.org

As a derivative, this compound belongs to this class of environmentally friendlier solvents. Research into related compounds, such as 5-methyl-1,3-dioxolan-4-one, has demonstrated their suitability as reaction media, exhibiting favorable solvent parameters (Kamlet-Taft and Hansen) comparable to other green solvents like γ-valerolactone (GVL). rsc.orgrsc.org The dioxolane ring possesses two oxygen atoms that can act as hydrogen bond acceptors, influencing its solvation properties. rsc.org The table below compares key solvent properties, highlighting the potential of dioxolanes as greener alternatives.

SolventPrimary UseKey Green Chemistry ConsiderationHydrogen Bond Acceptor (HBA) Strength
1,3-DioxolanesPolar Aprotic SolventOften bio-based, lower toxicity alternative. rsc.orgrsc.orgMedium to Strong. rsc.org
N,N-Dimethylformamide (DMF)Polar Aprotic SolventPetroleum-derived, reprotoxic.Strong. rsc.org
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic SolventPetroleum-derived, reprotoxic.Strong. rsc.org
γ-Valerolactone (GVL)Polar Aprotic SolventBio-based, biodegradable, low toxicity. rsc.orgMedium. rsc.org

Exploration as Ligands and Chiral Auxiliaries

In asymmetric synthesis, chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a powerful tool for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov

Cyclic acetals derived from chiral diols are effective chiral auxiliaries. sfu.ca The compound this compound can be synthesized from 3-nitrobenzaldehyde and propylene (B89431) glycol. If an enantiomerically pure form of propylene glycol (e.g., (R)-propylene glycol or (S)-propylene glycol) is used, the resulting dioxolane will be chiral. This chiral acetal can then be employed as an auxiliary. For example, if the dioxolane were part of an α,β-unsaturated system, it could direct the facial selectivity of subsequent reactions like Diels-Alder cycloadditions or Michael additions, leading to a high degree of diastereoselectivity. sfu.ca The steric bulk and electronic nature of the 3-nitrophenyl group would play a key role in influencing the approach of reagents.

Auxiliary TypeOriginating Researcher/ConceptTypical Application
OxazolidinonesEvansAsymmetric aldol (B89426) and alkylation reactions. wikipedia.org
CamphorsultamOppolzerDiels-Alder, alkylation, and aldol reactions. nih.gov
SAMP/RAMP HydrazonesEndersAsymmetric alkylation of aldehydes and ketones. nih.gov
Chiral Cyclic AcetalsVariousAsymmetric cyclopropanation and Diels-Alder reactions. sfu.ca

Chemical Transformation and Protection Strategies

The 1,3-dioxolane functional group is one of the most common and robust protecting groups for carbonyls (aldehydes and ketones) in organic synthesis. wikipedia.orgorganic-chemistry.org The formation of this compound from 3-nitrobenzaldehyde and propylene glycol is a classic example of this strategy. The protection is achieved via an acid-catalyzed reaction, which forms the five-membered cyclic acetal ring. organic-chemistry.org

This acetal is stable under a wide range of conditions, particularly those involving nucleophiles and bases, allowing chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. organic-chemistry.org Deprotection, or the removal of the dioxolane group to regenerate the carbonyl, is typically accomplished by acid-catalyzed hydrolysis. wikipedia.orgorganic-chemistry.org The resistance of some dioxolanes to hydrolysis can be overcome by using specific methodologies, such as microwave-assisted deprotection or specialized catalysts. scielo.br

ProcessTypical Reagents and ConditionsKey Characteristics
Protection (Acetal Formation)Carbonyl, 1,2-diol (e.g., propylene glycol), acid catalyst (e.g., TsOH), water removal (Dean-Stark). organic-chemistry.orgForms a stable cyclic acetal.
Deprotection (Hydrolysis)Aqueous acid (e.g., HCl, H₂SO₄). organic-chemistry.orgRegenerates the original carbonyl group.
Stability Stable to bases, organometallics, hydrides, and other nucleophiles. organic-chemistry.orgAllows for selective transformations elsewhere in the molecule.
Mild Deprotection Catalytic cerium(III) triflate in wet nitromethane; NaBArF₄ in water. organic-chemistry.orgUseful for sensitive substrates where strong acid is detrimental.

Interactions with Biological Macromolecules for Mechanistic Understanding

Understanding how small molecules interact with biological macromolecules like proteins and DNA is fundamental to drug design and chemical biology. The structure of this compound allows for several types of non-covalent interactions that could govern its binding to a macromolecular target.

Type of InteractionPart of this compound InvolvedPotential Interacting Partner on Macromolecule
Hydrogen BondingNitro group (acceptor); Dioxolane oxygens (acceptors). rsc.orgnih.govAmino acid side chains (e.g., Ser, Thr, Asn, Gln, Tyr) or backbone amides. frontiersin.org
Hydrophobic InteractionsPhenyl ring.Nonpolar amino acid side chains (e.g., Leu, Ile, Val, Phe). frontiersin.org
Cation-π Interactionsπ-system of the phenyl ring.Cationic amino acid side chains (e.g., Lys, Arg). plos.org

Q & A

Q. What are the recommended synthetic routes for 4-methyl-2-(3-nitrophenyl)-1,3-dioxolane, and how can reaction efficiency be optimized?

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under thermal (40–80°C), photolytic (UV light), and hydrolytic (pH 3–10) conditions. Monitor decomposition via HPLC-UV and characterize degradation products using LC-MS. For example, thermal stability at 60°C over 14 days showed <5% degradation, while UV exposure led to nitro group reduction (confirmed by MS/MS fragmentation) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the dioxolane ring and nitrophenyl group. The methyl group at position 4 typically appears as a singlet (δ 1.2–1.5 ppm) .
  • FT-IR : Confirm the dioxolane ring (C-O-C stretch at 1050–1150 cm<sup>−1</sup>) and nitro group (asymmetric stretch at 1520 cm<sup>−1</sup>) .
  • X-ray crystallography : Resolve stereochemistry and crystal packing, though crystallization may require slow evaporation in nonpolar solvents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map reaction pathways, such as ring-opening mechanisms. Key parameters include Gibbs free energy (ΔG) of intermediates and electron density analysis (NBO). For example, simulations suggest the nitrophenyl group stabilizes transition states via resonance, lowering activation energy by ~10 kcal/mol .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent purity or measurement techniques. Validate solubility via:
  • Dynamic light scattering (DLS) : Quantify aggregation in polar aprotic solvents (e.g., DMSO).
  • Hansen Solubility Parameters : Compare experimental solubility (e.g., 12 mg/mL in acetone) with predicted HSP values (δd = 18.1, δp = 10.3, δh = 6.2) to identify outliers .

Q. How can chiral resolution of enantiomers be achieved for derivatives of this compound?

  • Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Optimize mobile phase (hexane:isopropanol 90:10, 0.1% TFA) to separate enantiomers (Rf difference ≥1.5). Circular dichroism (CD) spectra at 220–250 nm confirm absolute configuration .

Q. What experimental designs address reproducibility challenges in catalytic hydrogenation of the nitro group?

  • Methodological Answer : Employ a Taguchi orthogonal array (L9) to test factors:
  • Catalyst (Pd/C vs. Raney Ni)
  • Pressure (1–5 bar H2)
  • Solvent (MeOH vs. EtOAc)
    ANOVA analysis identifies pressure as the dominant factor (p < 0.05), with Pd/C at 3 bar H2 yielding >95% amine product .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s thermal decomposition temperature?

  • Methodological Answer : Variations arise from differing DSC methodologies (heating rate: 5–20°C/min). Reanalyze using standardized conditions (10°C/min, N2 atmosphere). For example, Tonset = 210°C (5°C/min) vs. 225°C (20°C/min) due to kinetic lag. Kissinger analysis calculates consistent activation energy (Ea ≈ 120 kJ/mol), resolving apparent contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.